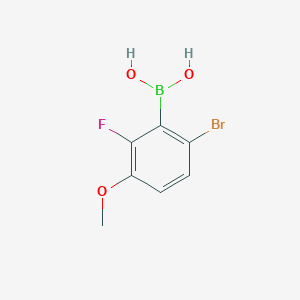

(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid

Übersicht

Beschreibung

“(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is a boronic acid derivative . It is known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid” is C7H7BBrFO3 . Its average mass is 248.842 Da and its monoisotopic mass is 247.965561 Da .Chemical Reactions Analysis

Pinacol boronic esters, which are similar to “(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid”, are known to undergo protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Medical Diagnostics and Treatment

Boronic acids, specifically BODIPY derivatives, have shown significant potential in medical diagnostics and treatment. These compounds are utilized for their fluorescence properties in the labeling of biomolecules, such as proteins, hormones, and DNA, which is crucial for imaging and diagnostic purposes. Additionally, their integration into drug carriers improves therapeutic efficiency, particularly in cancer treatment, by facilitating real-time imaging of drug delivery and action. The low toxicity and high fluorescent intensity of BODIPY compounds make them suitable for conjugation with various biomolecules, enhancing the capabilities of medical diagnostics and targeted therapies (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Organic Synthesis

Boronic acids are key intermediates in organic synthesis, offering pathways to create complex molecules. Their role in cross-coupling reactions, such as Suzuki coupling, is invaluable for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl showcases the utility of boronic acids in manufacturing important pharmaceutical intermediates, demonstrating their significance in the synthesis of non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Applications

Boronic acids have been explored for environmental applications, such as the removal of boron from seawater in desalination processes. Understanding the mechanisms of boron removal is crucial for ensuring the safety of drinking water produced from desalination. Research in this area focuses on optimizing the processes involved in the selective removal of boron, highlighting the environmental significance of boronic acid derivatives in addressing global water scarcity challenges (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives have been developed for use in electrochemical biosensors. These compounds combine the binding properties of boronic acids with the electrochemical activity of ferrocene, enabling the selective detection of sugars, glycated proteins, and other biomolecules. This has significant implications for non-enzymatic glucose sensing and monitoring of blood glucose levels, offering alternatives to conventional enzymatic sensors (Wang, Takahashi, Du, & Anzai, 2014).

Chemical Sensing

Boronic acid derivatives are also prominent in the development of chemical sensors for detecting a wide range of substances, from metal ions to fluoride ions. The ability of boronic acids to form reversible covalent bonds with diols and other entities makes them versatile in designing sensors with high specificity and sensitivity. This application is crucial for environmental monitoring, healthcare, and industrial processes, where the detection and quantification of specific chemicals are essential (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

(6-bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWSIUDCKHWOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659406 | |

| Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

CAS RN |

871126-17-9 | |

| Record name | (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

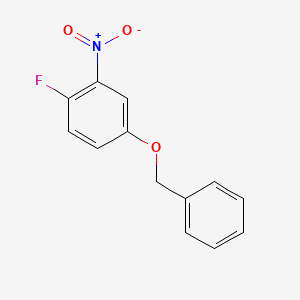

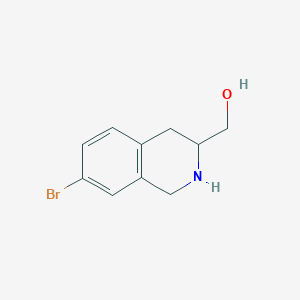

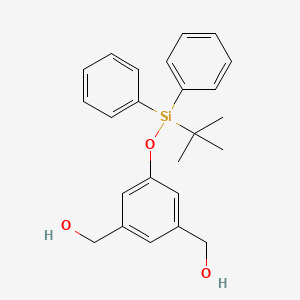

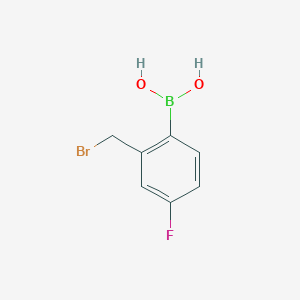

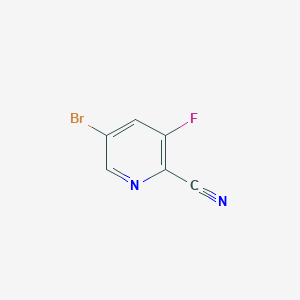

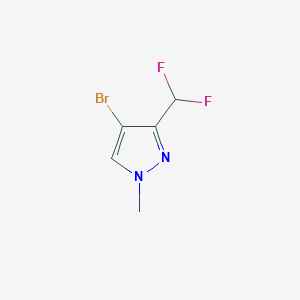

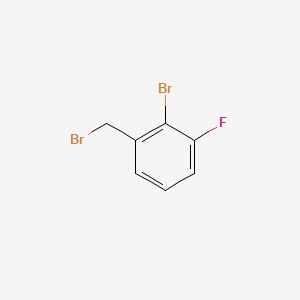

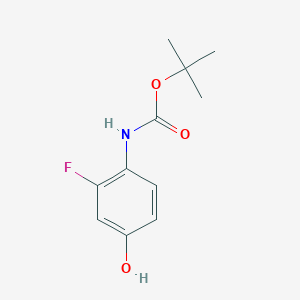

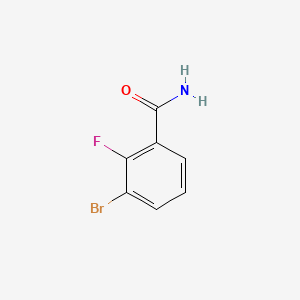

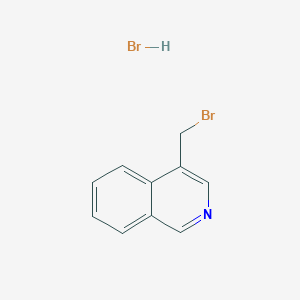

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)